L-161982
Overview
Description
L-161,982 is a synthetic organic compound known for its role as a selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of inflammation and cancer research .
Mechanism of Action
Target of Action
L-161,982 is a selective antagonist of the EP4 receptor . The EP4 receptor is a member of the prostanoid receptor family and plays a crucial role in mediating the effects of prostaglandin E2 (PGE2), a lipid compound with diverse biological actions including the regulation of inflammation, bone formation, and cell proliferation .
Mode of Action
L-161,982 acts by blocking the EP4 receptor , thereby inhibiting the effects of PGE2 . This results in a variety of biological actions, including the suppression of PGE2-stimulated bone formation, blocking of cell proliferation, and reversal of the anti-inflammatory action of PGE2 .
Biochemical Pathways
The primary biochemical pathway affected by L-161,982 is the PGE2 signaling pathway . By blocking the EP4 receptor, L-161,982 inhibits PGE2-induced ERK phosphorylation, a key step in the PGE2 signaling pathway . This leads to a reduction in cell proliferation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.
Result of Action
The blockade of the EP4 receptor by L-161,982 has several effects at the molecular and cellular levels. It results in a reduction in ERK phosphorylation and cell proliferation . In addition, it has been reported to have antimicrobial activity against Staphylococcus aureus, reducing microbial burden and providing significant protection against lethality in models of S. aureus infection . This antimicrobial activity is thought to be due to the inhibition of the electron transport chain (ETC), leading to reduced ATP production and hemolytic activity .
Action Environment
It is known that the compound’s efficacy can be influenced by the presence of pge2, as it acts by blocking the effects of this molecule
Biochemical Analysis
Biochemical Properties
L-161,982 is a potent EP4 receptor antagonist, selective over all other prostanoid receptor family members . It interacts with the EP4 receptor, a G-protein-coupled receptor, and blocks its activation . This interaction inhibits the downstream signaling pathways activated by the EP4 receptor, leading to various biochemical effects .
Cellular Effects
In cellular contexts, L-161,982 has been shown to block PGE2-induced ERK phosphorylation and cell proliferation in HCA-7 colon cancer cells . It also reduces microbial burden and provides significant protection against lethality in models of Staphylococcus aureus monomicrobial and polymicrobial intra-abdominal infection .
Molecular Mechanism
The molecular mechanism of L-161,982 involves the inhibition of the EP4 receptor, which blocks the downstream signaling pathways activated by this receptor . This includes the suppression of PGE2-stimulated bone formation, blocking of cell proliferation, and reversal of the anti-inflammatory action of PGE2 .
Temporal Effects in Laboratory Settings
In laboratory settings, L-161,982 has been shown to have long-term effects on cellular function. For instance, it has been reported to reduce arthritis scores, joint swellings, and less hyperplasia in the connective tissue of the articular cavity in collagen-induced arthritis (CIA) mice model .
Dosage Effects in Animal Models
In animal models, the effects of L-161,982 vary with different dosages. For example, in a study using a collagen-induced arthritis (CIA) mice model, it was found that a dosage of 5 mg/kg of L-161,982 administered once a day for 2 weeks resulted in a reduction of ankle joint inflammation .
Metabolic Pathways
It is known that it interacts with the EP4 receptor, which is involved in various metabolic processes, including lipid metabolism .
Transport and Distribution
It is soluble in DMSO, suggesting that it may be able to cross cell membranes and distribute within cells .
Preparation Methods
The synthesis of L-161,982 involves multiple steps, starting with the preparation of the core triazole structure. The synthetic route typically includes the following steps:
Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound.
Functionalization: The triazole core is then functionalized with various substituents to achieve the desired chemical structure
Final Assembly: The final step involves the coupling of the functionalized triazole core with a thiophene carboxamide derivative to form L-161,982
Chemical Reactions Analysis
L-161,982 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: L-161,982 can undergo substitution reactions, particularly at the sulfonamide and triazole moieties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-161,982 has a wide range of scientific research applications:
Inflammation Research: It is used to study the role of the EP4 receptor in inflammatory processes.
Cancer Research: The compound inhibits prostaglandin E2-induced proliferation in various cancer cell lines, making it a valuable tool for cancer research.
Antimicrobial Activity: Recent studies have demonstrated that L-161,982 has antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Bone Research: L-161,982 has been shown to suppress prostaglandin E2-induced bone formation in rats.
Comparison with Similar Compounds
L-161,982 is unique in its dual role as an EP4 receptor antagonist and an antimicrobial agent. Similar compounds include:
EP4-IN-1: Another potent EP4 receptor antagonist with anti-tumor and anti-inflammatory activities.
AMX12006: A selective EP4 antagonist with cytotoxic and antitumor activity.
Vidupiprant: A dual antagonist of the prostanoid D receptor and CRTH2, used in asthma research.
Compared to these compounds, L-161,982 stands out due to its additional antimicrobial properties, making it a versatile tool in both inflammation and infection research.
Properties
IUPAC Name |
N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDNKTXNUZFVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433324 | |
Record name | L-161,982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147776-06-5 | |
Record name | N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147776-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-161,982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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